molecular formula C10H7N2NaO2S B6610013 sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate CAS No. 2866319-38-0

sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate

Cat. No.: B6610013
CAS No.: 2866319-38-0
M. Wt: 242.23 g/mol
InChI Key: GAEAXIIQRRDTFG-UHFFFAOYSA-M
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Description

Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

    Starting Material: 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid

    Reagent: Sodium hydroxide (NaOH)

    Solvent: Water

    Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is completely dissolved. The solution is then heated to reflux for several hours.

    Isolation: The reaction mixture is cooled, and the product is precipitated by adding a non-solvent such as ethanol. The solid product is filtered, washed, and dried.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Dihydrothiadiazole derivatives

    Substitution: Halogenated thiadiazole derivatives

Scientific Research Applications

Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. In anticancer research, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate
  • Sodium 2-(3-phenyl-1,2,4-triazol-5-yl)acetate
  • Sodium 2-(3-phenyl-1,2,4-thiazol-5-yl)acetate

Uniqueness

Sodium 2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties. Compared to oxadiazole and triazole derivatives, thiadiazole compounds often exhibit enhanced antimicrobial and anticancer activities .

Properties

IUPAC Name

sodium;2-(3-phenyl-1,2,4-thiadiazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S.Na/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEAXIIQRRDTFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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